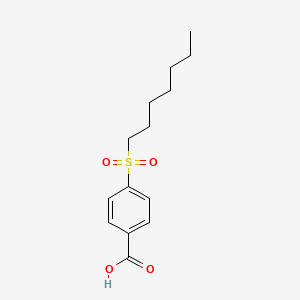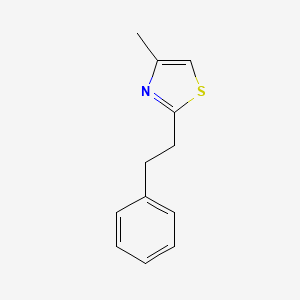
4-Methyl-2-phenethyl-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenethyl-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. It also exhibits various biological activities, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenethyl-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol at reflux temperature for several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-2-phenethyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the sulfur and nitrogen in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the substituent introduced.
科学的研究の応用
4-Methyl-2-phenethyl-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
作用機序
The mechanism of action of 4-Methyl-2-phenethyl-thiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
4-Methyl-2-phenethyl-thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Known for its use in flavoring agents.
4-Phenylthiazole: Studied for its potential anticancer properties.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: What sets this compound apart is its combination of aromatic properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
4-methyl-2-(2-phenylethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChIキー |
LSTPKENFPDFBJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
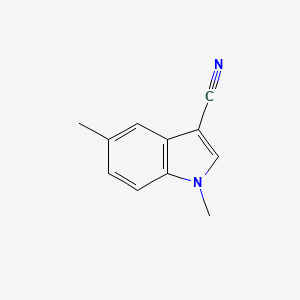
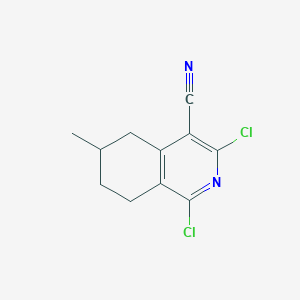
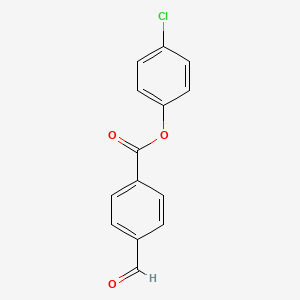
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
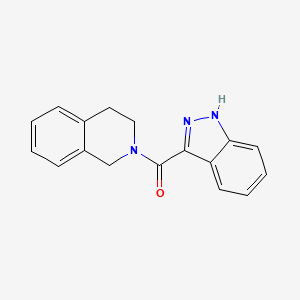
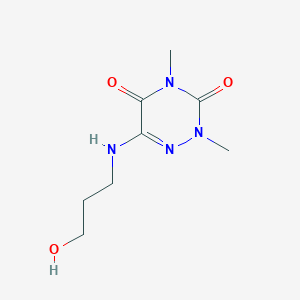
![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
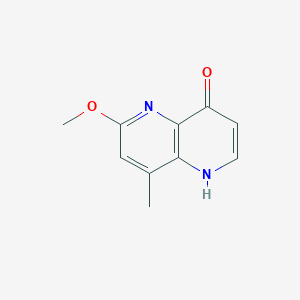
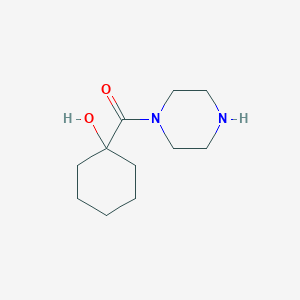
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

